Langkamide

Description

Structure

3D Structure

Propriétés

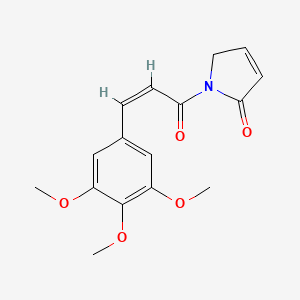

Formule moléculaire |

C16H17NO5 |

|---|---|

Poids moléculaire |

303.31 g/mol |

Nom IUPAC |

1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-pyrrol-5-one |

InChI |

InChI=1S/C16H17NO5/c1-20-12-9-11(10-13(21-2)16(12)22-3)6-7-15(19)17-8-4-5-14(17)18/h4-7,9-10H,8H2,1-3H3/b7-6- |

Clé InChI |

RZTXFCPQEOFMDN-SREVYHEPSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Langkamide |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Constituents of Piper sarmentosum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piper sarmentosum Roxb., a member of the Piperaceae family, is a terrestrial herb that grows widely in the tropical and subtropical regions of Southeast Asia. Traditionally, it has been utilized in cuisine for its aromatic and pungent flavor and in herbal medicine to treat a variety of ailments, including coughs, asthma, fever, and digestive issues. Modern scientific inquiry has begun to validate these traditional uses, attributing the plant's therapeutic properties to its rich and diverse phytochemical profile. This technical guide provides an in-depth overview of the chemical constituents of P. sarmentosum, focusing on quantitative data, detailed experimental protocols for their analysis, and the signaling pathways through which they exert their biological effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Chemical Constituents

Piper sarmentosum is a rich source of a wide array of bioactive compounds, broadly categorized into amides, alkaloids, flavonoids, tannins, saponins, glycosides, terpenoids, and phenolic compounds.[1] The specific composition and concentration of these constituents can vary depending on the part of the plant used (leaves, fruits, roots), geographical location, and the extraction method employed.

Data Presentation: Quantitative Analysis of Chemical Constituents

The following tables summarize the quantitative data on the major chemical constituents identified in Piper sarmentosum from various studies.

Table 1: Essential Oil Composition of Piper sarmentosum Leaves and Fruits

| Compound | Leaf Oil (%) | Fruit Oil (%) | Reference |

| Myristicin | - | 88.9 | [2] |

| trans-Caryophyllene | - | 3.7 | [2] |

| Elemicin | - | 1.4 | [2] |

| Pentadecane | - | 1.0 | [2] |

| Apiole | - | 1.0 | |

| α-Copaene | - | 0.7 | |

| β-Copaene | - | 0.2 | |

| 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- | 50.65 (Ethanol extract) | - | |

| 1,3-Benzodioxole, 5-(2-propenyl)- | 25.19 (Ethanol extract) | - | |

| alpha-Cubebene | 5.15 (Ethanol extract) | - | |

| Myristicin | 62.94 (Chloroform extract) | - | |

| 1,3-Benzodioxole, 5-(2-propenyl)- | 13.92 (Chloroform extract) | - | |

| alpha-Cubebene | 2.34 (Chloroform extract) | - |

Table 2: Flavonoid and Phenolic Content of Piper sarmentosum Extracts

| Extract Type | Total Phenolic Content (mg GAE/g DM) | Total Flavonoid Content (mg QE/g DM) | Reference |

| Aqueous Extract of Leaves | 48.57 ± 0.03 | 91.02 ± 0.02 | |

| Ethanolic Extract of Leaves | - | - | |

| Suixi region | - | - | |

| Lianjiang region | - | - | |

| Cunjin region | - | - | |

| Ethyl Acetate Fraction of Ethanolic Leaf Extract | 254.1 | 132.2 |

Table 3: Concentration of Specific Flavonoids in Aqueous Extract of Piper sarmentosum Leaves

| Compound | Concentration (ppm) | Concentration (%) | Reference |

| Rutin | 75.70 ± 0.50 | 0.7570 | |

| Vitexin | 51.93 ± 0.55 | 0.5193 |

Table 4: Amide Alkaloids Isolated from Piper sarmentosum

| Compound | Plant Part | Reference |

| Sarmentomicine | Leaves | |

| Pipersarmenoids A-C (new) | Aerial parts | |

| Pipersarmenoids D-F (new natural) | Aerial parts | |

| N-p-coumaroyltyramine | Aerial parts | |

| Piperlotine C | Aerial parts | |

| Piperlotine D | Aerial parts | |

| Pellitorine | Aerial parts | |

| Sarmentine | Aerial parts | |

| Aurantiamide acetate | Aerial parts | |

| 1-cinnamoyl pyrrolidine | Aerial parts | |

| Sarmentamide B | Aerial parts | |

| Piperflaviflorine A & B (new) | Aerial parts | |

| Sarmentamide D (new) | Aerial parts |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the extraction and analysis of chemical constituents from Piper sarmentosum.

Extraction of Bioactive Compounds

This method is suitable for the exhaustive extraction of compounds using a suitable solvent.

-

Sample Preparation: Air-dry or oven-dry the plant material (e.g., leaves, roots) at a temperature of 40-60°C to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Apparatus Setup: Assemble a Soxhlet apparatus, which consists of a round-bottom flask, a Soxhlet extractor with a thimble holder, and a condenser.

-

Extraction Procedure:

-

Place a weighed amount of the powdered plant material into a cellulose thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with the chosen solvent (e.g., ethanol, methanol, hexane) to about two-thirds of its volume.

-

Heat the flask. The solvent will evaporate, and its vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble containing the plant material.

-

The solvent will slowly fill the thimble chamber. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.

-

This cycle is repeated multiple times (typically for several hours) to ensure complete extraction.

-

-

Concentration: After extraction, the solvent in the round-bottom flask, now containing the extracted phytochemicals, is evaporated using a rotary evaporator to obtain a concentrated crude extract.

This is a simple extraction technique that involves soaking the plant material in a solvent.

-

Sample Preparation: As with Soxhlet extraction, the plant material should be dried and powdered.

-

Extraction Procedure:

-

Place a known weight of the powdered plant material in a sealed container.

-

Add a specific volume of the desired solvent (e.g., ethanol, chloroform) to the container, ensuring the plant material is fully submerged.

-

Allow the mixture to stand for a specified period (e.g., 24-72 hours) at room temperature, with occasional agitation to enhance extraction.

-

-

Filtration and Concentration: After the maceration period, filter the mixture to separate the extract from the solid plant residue. The filtrate is then concentrated using a rotary evaporator to yield the crude extract.

Analysis of Chemical Constituents

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, such as those found in essential oils.

-

Sample Preparation: The crude extract is typically filtered and may be derivatized to increase the volatility of certain compounds.

-

GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating the target compounds (e.g., DB-35 MS).

-

Mass Spectrometer: Used as the detector to identify the separated compounds based on their mass-to-charge ratio.

-

-

Operating Conditions:

-

Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

-

Carrier Gas: An inert gas, such as Helium, is used to carry the sample through the column at a constant flow rate.

-

Mass Spectrometer: Operated in full scan mode to acquire mass spectra over a specific mass range (e.g., m/z 40-1000).

-

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of each peak is compared with a library of known compounds (e.g., NIST, Willey) for identification.

LC-MS is ideal for the analysis of a wide range of secondary metabolites, including less volatile and thermally labile compounds like flavonoids and amides.

-

Sample Preparation: The extract is dissolved in a suitable solvent and filtered through a syringe filter before injection into the LC-MS system.

-

LC-MS System:

-

Liquid Chromatograph: Consists of a solvent delivery system, an autosampler, and a column (e.g., C18) for separating the compounds.

-

Mass Spectrometer: Coupled to the LC system to detect and identify the eluted compounds.

-

-

Operating Conditions:

-

Mobile Phase: A gradient of two or more solvents (e.g., water with formic acid and acetonitrile with formic acid) is commonly used to achieve optimal separation.

-

Flow Rate: The mobile phase is pumped through the column at a specific flow rate (e.g., 0.7 ml/min).

-

Column Temperature: The column is maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

-

Mass Spectrometer: Can be operated in various modes (e.g., full scan, tandem MS/MS) for both qualitative and quantitative analysis.

-

-

Data Analysis: The retention time and mass spectral data are used to identify and quantify the compounds of interest, often by comparison with authentic standards.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the analysis of Piper sarmentosum constituents.

Signaling Pathway Diagram: Anti-inflammatory Action

Caption: Inhibition of the NF-κB signaling pathway by Piper sarmentosum constituents.

Conclusion

Piper sarmentosum is a plant of significant medicinal interest, containing a diverse range of bioactive chemical constituents. This technical guide has provided a comprehensive overview of these compounds, with a focus on quantitative data, detailed experimental protocols for their analysis, and the underlying signaling pathways of their anti-inflammatory effects. The information compiled here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this remarkable plant. The provided methodologies and pathway diagrams offer a foundational framework for future studies aimed at isolating and characterizing novel bioactive compounds and elucidating their mechanisms of action.

References

A Technical Guide to the Putative Biosynthesis of Langkamide in Moorea producens

PREFACE: Initial inquiries into the biosynthesis of Langkamide in plants have revealed a fundamental misconception regarding its origin. Extensive research indicates that this compound is not a product of terrestrial or marine flora. Instead, it is a specialized metabolite synthesized by the marine cyanobacterium Moorea producens (formerly classified as Lyngbya majuscula). This organism is a prolific producer of a diverse array of bioactive compounds, many of which are synthesized via complex biosynthetic pathways. This guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing on established principles of secondary metabolite production in marine cyanobacteria and analyses of analogous, well-characterized biosynthetic systems.

Introduction to this compound and its Producing Organism

This compound is a cyclic depsipeptide, a class of natural products characterized by a ring structure containing both peptide and ester bonds. These compounds are of significant interest to researchers and drug development professionals due to their potent biological activities. The producing organism, Moorea producens, is a filamentous marine cyanobacterium known for its rich and diverse secondary metabolism.[1][2][3][4] The genomes of such cyanobacteria are notably rich in the genetic blueprints for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), the mega-enzymes responsible for the assembly of complex natural products like this compound.[1]

The Putative Biosynthetic Pathway of this compound

While the specific biosynthetic gene cluster for this compound has not been definitively characterized in the scientific literature, its structure strongly suggests a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. This is a common theme in the biosynthesis of complex peptides and polyketides in cyanobacteria. The proposed pathway can be dissected into three key stages: initiation, elongation, and termination/cyclization.

2.1. Initiation

The biosynthesis is likely initiated with a unique starter unit, which is activated and loaded onto the first module of the PKS/NRPS assembly line. The specific starter unit for this compound has not been experimentally confirmed.

2.2. Elongation: A Hybrid PKS/NRPS Assembly Line

The core structure of this compound is assembled through the sequential addition of extender units by a series of PKS and NRPS modules. Each module is responsible for the incorporation of a specific building block.

-

PKS Modules: These modules typically add two-carbon units derived from malonyl-CoA or its derivatives. The domains within a PKS module (Ketosynthase, Acyltransferase, and Acyl Carrier Protein) work in concert to extend the growing polyketide chain.

-

NRPS Modules: These modules incorporate amino acid monomers. The key domains of an NRPS module are the Adenylation (A) domain, which selects and activates the specific amino acid, the Peptidyl Carrier Protein (PCP) or Thiolation (T) domain, which carries the activated amino acid, and the Condensation (C) domain, which catalyzes peptide bond formation.

The sequence of PKS and NRPS modules in the gene cluster dictates the final structure of the molecule.

2.3. Termination and Cyclization

The final step in the biosynthesis is the release of the fully assembled linear precursor from the PKS/NRPS machinery and its subsequent cyclization to form the characteristic depsipeptide ring of this compound. This is typically catalyzed by a Thioesterase (TE) domain located at the end of the final module. The TE domain can act as a cyclase, forming either a peptide or an ester bond to create the cyclic structure.

Below is a DOT script for a Graphviz diagram illustrating the proposed modular organization of the this compound biosynthetic pathway.

Caption: Putative modular organization of the PKS/NRPS assembly line for this compound biosynthesis.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not available in the current body of scientific literature. However, studies on analogous cyanobacterial metabolites provide a framework for the types of quantitative data that are crucial for understanding and potentially engineering such pathways.

| Parameter | Typical Range/Value | Significance |

| Precursor Incorporation Rate | Varies (e.g., 1-10% for labeled precursors) | Indicates the efficiency of precursor uptake and utilization in the biosynthetic pathway. |

| Enzyme Kinetics (A-domain) | Km for amino acids: 10-500 µM | Reflects the substrate specificity and efficiency of the adenylation domains in selecting the correct amino acid building blocks. |

| Enzyme Kinetics (KS-domain) | kcat: 1-20 min-1 | Represents the turnover rate of the ketosynthase domain, a key determinant of the overall rate of polyketide chain elongation. |

| Product Titer | µg/L to mg/L in native producers | The concentration of the final product, which is a critical parameter for drug development and commercialization efforts. |

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be cited in such a study.

4.1. Identification of the Biosynthetic Gene Cluster

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from a clonal, axenic culture of Moorea producens.

-

Genome Sequencing: The extracted DNA is sequenced using a combination of long-read and short-read technologies to obtain a high-quality genome assembly.

-

Bioinformatic Analysis: The assembled genome is mined for PKS and NRPS gene clusters using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The predicted domain organization of the identified clusters is then compared to the chemical structure of this compound to identify the putative biosynthetic gene cluster.

4.2. Heterologous Expression and Gene Inactivation

-

Gene Cluster Cloning: The putative this compound biosynthetic gene cluster is cloned into an appropriate expression vector.

-

Heterologous Host Selection: A suitable heterologous host, such as E. coli or a model cyanobacterium, is chosen for expression of the gene cluster.

-

Expression and Product Analysis: The gene cluster is expressed in the heterologous host, and the culture extracts are analyzed by LC-MS/MS to detect the production of this compound.

-

Gene Inactivation: To confirm the function of the gene cluster, specific genes within the cluster are inactivated in the native producer (Moorea producens) using techniques like homologous recombination. The resulting mutant is then analyzed for the loss of this compound production.

4.3. Biochemical Characterization of Key Enzymes

-

Enzyme Expression and Purification: Individual domains or modules of the PKS/NRPS enzymes (e.g., A-domains) are cloned, expressed in E. coli, and purified.

-

Enzymatic Assays: The activity of the purified enzymes is tested in vitro. For example, the substrate specificity of an A-domain can be determined using an ATP-PPi exchange assay with various amino acid substrates.

Below is a DOT script for a Graphviz diagram illustrating a typical experimental workflow for characterizing a natural product biosynthetic pathway.

Caption: A generalized experimental workflow for the discovery and characterization of a natural product biosynthetic pathway.

Conclusion

While the biosynthesis of this compound does not occur in plants, its putative origin in the marine cyanobacterium Moorea producens places it within a well-studied paradigm of PKS/NRPS-mediated natural product biosynthesis. The proposed pathway, based on the modular logic of these enzymatic assembly lines, provides a robust framework for future research aimed at elucidating the precise genetic and biochemical details of this compound formation. The experimental approaches outlined in this guide represent the current state-of-the-art for the discovery and characterization of such complex biosynthetic pathways and will be instrumental in unlocking the full potential of this compound and other cyanobacterial natural products for drug development and biotechnology.

References

- 1. Moorea producens gen. nov., sp. nov. and Moorea bouillonii comb. nov., tropical marine cyanobacteria rich in bioactive secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moorea producens gen. nov., sp. nov. and Moorea bouillonii comb. nov., tropical marine cyanobacteria rich in bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expanding the Described Metabolome of the Marine Cyanobacterium Moorea producens JHB through Orthogonal Natural Products Workflows - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Lagunamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of lagunamides, a class of potent cytotoxic cyclic depsipeptides isolated from marine cyanobacteria. This document summarizes key quantitative data, details established experimental protocols, and visualizes the known signaling pathways involved in the cellular response to lagunamide treatment.

Introduction

Lagunamides are natural products derived from the filamentous marine cyanobacterium Lyngbya majuscula. Several analogues, including Lagunamide A, B, C, and D, have been identified and characterized. These compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines, positioning them as promising candidates for novel anticancer drug development. This guide focuses on the molecular mechanisms underlying their potent cytotoxic effects.

Cytotoxic Activity of Lagunamides

Lagunamides exhibit potent cytotoxic activity against a variety of human cancer cell lines, with IC50 values typically in the low nanomolar range. The cytotoxic efficacy varies between the different lagunamide analogues and across different cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Lagunamide A, B, and C

| Cell Line | Cancer Type | Lagunamide A (nM) | Lagunamide B (nM) | Lagunamide C (nM) |

| P388 | Murine Leukemia | 6.4 | 20.5 | 2.1 |

| A549 | Lung Carcinoma | 6.4 | - | 4.3 |

| PC3 | Prostate Carcinoma | 2.5 | - | 24.4 |

| HCT8 | Ileocecal Colorectal Adenocarcinoma | 1.6 | 5.2 | 7.5 |

| SK-OV3 | Ovarian Carcinoma | 3.8 | - | 7.5 |

Data compiled from multiple sources.[1][2][3]

Table 2: In Vitro Cytotoxicity (IC50) of Lagunamide D and D'

| Cell Line | Cancer Type | Lagunamide D (nM) | Lagunamide D' (nM) |

| A549 | Human Lung Adenocarcinoma | 7.1 ± 1.7 | 68.2 ± 2.6 |

| HCT116 | Colorectal Cancer | 5.1 | - |

Lagunamide D' is a structural transformation product of Lagunamide D.[4][5]

Core Mechanism of Action: Induction of Mitochondrial Apoptosis

The primary mechanism of action for lagunamides is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is characterized by a series of molecular events that lead to programmed cell death.

Lagunamides directly impact mitochondrial function. Treatment with these compounds leads to a rapid dissipation of the mitochondrial membrane potential (ΔΨm) and an overproduction of reactive oxygen species (ROS). This disruption of mitochondrial integrity is a key initiating event in the apoptotic cascade. Furthermore, Lagunamide D has been shown to induce a redistribution of the mitochondrial network within the cell.

The apoptotic signaling induced by lagunamides is modulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members. A key player in this process is the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Studies have shown that overexpression of Mcl-1 can partially rescue cancer cells from lagunamide-induced apoptosis, indicating that Mcl-1 is a critical target or downstream effector in the lagunamide-induced pathway.

The disruption of mitochondrial function and the resulting release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm triggers a cascade of caspase activation. Lagunamide treatment has been shown to lead to the cleavage and activation of caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then proceeds to activate downstream executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program.

The structurally related aurilide family of compounds is known to target mitochondrial prohibitin 1 (PHB1). Given the structural similarity, it is suggested that lagunamides may share this mechanism, leading to the activation of optic atrophy 1 (OPA1) processing and subsequent induction of mitochondria-mediated apoptosis.

Recent research has identified Eyes absent homolog 3 (EYA3) as a protein that is stabilized in cells upon treatment with Lagunamide A. EYA3 is involved in the DNA damage repair process, and its modulation by Lagunamide A suggests an additional layer to its mechanism of action. This finding indicates that Lagunamide A may also exert its antiproliferative effects by interfering with DNA repair mechanisms, and it has been shown to sensitize tumor cells to the DNA-damaging agent doxorubicin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by lagunamides and a general workflow for investigating their mechanism of action.

References

- 1. Biochemical Studies of the Lagunamides, Potent Cytotoxic Cyclic Depsipeptides from the Marine Cyanobacterium Lyngbya majuscula - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lagunamide C, a cytotoxic cyclodepsipeptide from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted and functional genomics approaches to the mechanism of action of lagunamide D, a mitochondrial cytotoxin from marine cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the In Vitro Biological Profile of Langkamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of Langkamide, a potent cytotoxic cyclic depsipeptide with significant potential in oncology research. This document collates available data on its antiproliferative effects, mechanism of action, and the experimental methodologies used for its evaluation.

Cytotoxic and Antiproliferative Activity

This compound has demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. The potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50), which represent the concentration of the compound required to inhibit 50% of the cell population and 50% of cell growth, respectively.

Below is a summary of the reported in vitro cytotoxicity of a related compound, Lagunamide A, which is believed to be structurally similar or identical to this compound.

Table 1: In Vitro Cytotoxicity of Lagunamide A Against Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| P388 | Murine Leukemia | 6.4[1] |

| A549 | Lung Carcinoma | 1.6[1] |

| PC3 | Prostate Cancer | - |

| HCT8 | Colon Cancer | 5.2 (for Lagunamide B)[1] |

| SK-OV-3 | Ovarian Cancer | - |

| BJ | Human Foreskin Fibroblast (Normal) | - |

| BJ shp53 | p53 Knockdown Fibroblast | - |

Note: Data for all cell lines were not consistently available in the reviewed literature. Some data points refer to Lagunamide B, a closely related analogue.

Mechanism of Action: Induction of Apoptosis

Biochemical studies suggest that the primary mechanism of action for this compound's cytotoxic effect is the induction of programmed cell death, or apoptosis.[1] Morphological changes observed in cancer cells treated with this compound analogues include cell shrinkage, membrane blebbing, and loss of adhesion to the substratum and neighboring cells.[1]

The apoptotic cascade initiated by this compound appears to be mediated through the mitochondrial pathway. This is supported by evidence suggesting that related compounds, such as the aurilide class of molecules, induce apoptosis via the mitochondrial-mediated pathway by selectively targeting prohibitin 1 (PHB1), a protein localized within the mitochondria that is crucial for maintaining mitochondrial function.

Below is a proposed signaling pathway for this compound-induced apoptosis.

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.

3.1. Cell Culture and Maintenance

-

Cell Lines: P388 (murine leukemia), A549 (human lung carcinoma), PC3 (human prostate cancer), HCT8 (human colon cancer), SK-OV-3 (human ovarian cancer), BJ (human foreskin fibroblast), and BJ shp53 (p53 knockdown fibroblast) cells were used.

-

Culture Medium: Cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

3.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of approximately 5 x 10^3 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound (or its analogues) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

3.3. Apoptosis Detection by Morphological Assessment

-

Cell Treatment: Cancer cells were treated with this compound at a concentration near the IC50 value.

-

Microscopic Observation: Cells were observed under a phase-contrast microscope at different time points to monitor morphological changes indicative of apoptosis, such as cell shrinkage, rounding, and detachment.

3.4. Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells were treated with this compound, harvested by trypsinization, and washed with cold PBS.

-

Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Below is a generalized workflow for the in vitro evaluation of this compound.

Caption: A generalized experimental workflow for characterizing the in vitro activity of this compound.

Future Directions

Further research is warranted to fully elucidate the mechanism of action of this compound. This includes identifying its direct molecular targets, such as the specific interaction with prohibitin 1, and exploring its effects on other cellular processes like cell cycle progression. The development and screening of this compound analogues may also lead to compounds with improved potency and selectivity.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on available scientific literature and may not be exhaustive. "this compound" is used here based on the user's query and may refer to compounds described in the literature as "Lagunamides." Researchers should consult primary literature for detailed experimental procedures and data.

References

Langkamide Cytotoxicity and Safety Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Langkamide, a series of potent cyclic depsipeptides isolated from marine cyanobacteria, has demonstrated significant cytotoxic activity against a range of cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the current knowledge regarding the cytotoxicity and safety profile of this compound analogues. The primary mechanism of action appears to be the induction of mitochondrial-mediated apoptosis. While in vitro data are promising, a notable gap exists in the literature concerning in vivo safety, toxicity, and pharmacokinetic evaluations. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to support further research and development of this compound class.

Introduction

Langkamides (Lagunamides) are a family of cyclic depsipeptides, including Lagunamides A, B, C, and D, isolated from the marine cyanobacterium Lyngbya majuscula.[1] These natural products have garnered interest in the field of oncology due to their potent cytotoxic effects against various cancer cell lines at nanomolar concentrations.[2][3] Structurally related to the aurilide class of molecules, Langkamides are thought to exert their anticancer effects by inducing programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[2][4] This guide will synthesize the existing data on their cytotoxicity and what is known about their safety profile.

In Vitro Cytotoxicity

This compound analogues have demonstrated potent and selective growth inhibitory activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various this compound compounds are summarized in the tables below.

Table 1: Cytotoxicity of Lagunamide A

| Cell Line | Cancer Type | IC50 (nM) |

| P388 | Murine Leukemia | 1.6 |

| A549 | Lung Carcinoma | 6.4 |

| PC3 | Prostate Cancer | 4.6 |

| HCT8 | Colon Adenocarcinoma | 1.8 |

| SK-OV-3 | Ovarian Cancer | 3.5 |

| BJ | Normal Human Fibroblast | >10 |

Data compiled from Tan et al., 2010.

Table 2: Cytotoxicity of Lagunamide B

| Cell Line | Cancer Type | IC50 (nM) |

| P388 | Murine Leukemia | 20.5 |

| HCT8 | Colon Adenocarcinoma | 5.2 |

Data compiled from Tan et al., 2010.

Table 3: Cytotoxicity of Lagunamide C

| Cell Line | Cancer Type | IC50 (nM) |

| P388 | Murine Leukemia | 2.1 |

| A549 | Lung Carcinoma | 24.4 |

| PC3 | Prostate Cancer | 10.3 |

| HCT8 | Colon Adenocarcinoma | 4.7 |

| SK-OV-3 | Ovarian Cancer | 8.9 |

Data compiled from Tripathi et al., 2011.

Table 4: Cytotoxicity of Lagunamide D and D'

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Lagunamide D | A549 | Lung Adenocarcinoma | 7.1 ± 1.7 |

| Lagunamide D' | A549 | Lung Adenocarcinoma | 68.2 ± 2.6 |

| Lagunamide D | HCT116 | Colorectal Carcinoma | 5.1 |

Data compiled from Luo et al., 2019 and Luo et al., 2023.

Mechanism of Action: Mitochondrial-Mediated Apoptosis

Biochemical studies suggest that the cytotoxic effects of Langkamides are mediated through the induction of the intrinsic apoptotic pathway. This process is initiated within the cell and involves the mitochondria. Treatment with Langkamides has been shown to lead to morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. Mechanistic studies have indicated a rapid action on mitochondrial function, affecting the mitochondrial membrane potential and leading to the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. The proposed signaling pathway is visualized below.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key assays used to evaluate this compound's cytotoxicity and mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described by Tan et al. (2010) for determining the cytotoxic effects of Langkamides on various cell lines.

1. Cell Seeding:

- Culture selected cancer and/or normal cell lines in appropriate media until they reach 80-90% confluency.

- Trypsinize and resuspend the cells in fresh media.

- Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in a volume of 100 µL.

- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

- Prepare a 1 mM stock solution of the this compound analogue in 100% DMSO.

- Create a series of six serial dilutions of the stock solution in cell culture medium containing 10% DMSO.

- Add 10 µL of each dilution to the respective wells of the 96-well plate. The final DMSO concentration should not exceed 1.25%.

- Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

- Incubate the plates for 48-72 hours at 37°C and 5% CO2.

3. MTT Staining and Measurement:

- Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plates for an additional 4 hours at 37°C.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration.

- Determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol is a synthesized methodology based on the description of apoptosis induction by Lagunamide D in the study by Luo et al. (2019). Commercial kits for caspase activity assays are widely available and should be used according to the manufacturer's instructions.

1. Cell Treatment:

- Seed cells in a 96-well plate as described in the cytotoxicity assay protocol.

- Treat the cells with varying concentrations of the this compound analogue for different time points (e.g., 3, 6, 12, and 24 hours).

2. Caspase-3/7 Activity Measurement:

- Utilize a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence).

- Add the caspase-3/7 reagent to each well according to the kit's protocol.

- Incubate the plate at room temperature for the recommended time (typically 1-2 hours).

- Measure the luminescence or fluorescence using a microplate reader.

3. Data Analysis:

- Normalize the signal to the number of cells (can be done in parallel with a viability assay).

- Express the caspase activity as a fold change relative to the vehicle-treated control cells.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the cytotoxicity and apoptotic effects of this compound.

Safety Profile

In Vitro Selectivity

Preliminary studies have shown some selectivity of Langkamides for cancer cells over normal cells. For instance, Lagunamide A was found to be approximately four to ten-fold more susceptible to cancer cell lines compared to the normal human foreskin fibroblast (BJ) cell line.

In Vivo Safety, Toxicity, and Pharmacokinetics

There is a significant lack of publicly available data on the in vivo safety, toxicity, pharmacokinetics, and biodistribution of Langkamides. Extensive searches of the scientific literature did not yield any studies performed in animal models to assess the systemic effects of these compounds.

Considerations from Structurally Related Compounds and Source Organism

Given the absence of direct in vivo data for Langkamides, it is prudent to consider information from structurally similar compounds and the source organism.

-

Aurilides: The aurilide family of marine depsipeptides shares structural similarities with Langkamides and also exhibits potent cytotoxicity. While extensive in vivo safety data for aurilides is also limited, their high in vitro potency suggests that in vivo toxicity could be a concern.

-

Lyngbya majuscula: The cyanobacterium from which Langkamides are isolated, Lyngbya majuscula, is known to produce a variety of other bioactive and often toxic compounds, including lyngbyatoxin A and debromoaplysiatoxin. These toxins are known to cause skin irritation and other adverse effects in humans. While purified this compound would not contain these other toxins, this highlights the general potential for potent biological activity from compounds derived from this organism.

Conclusion and Future Directions

Langkamides represent a promising class of cytotoxic agents with potent in vitro activity against a variety of cancer cell lines. The mechanism of action is strongly indicated to be the induction of mitochondrial-mediated apoptosis. However, the development of Langkamides as therapeutic agents is significantly hampered by the current lack of in vivo data.

To advance the understanding and potential clinical translation of Langkamides, the following areas of research are critical:

-

In vivo Efficacy Studies: Evaluation of the anti-tumor activity of Langkamides in relevant animal models of cancer.

-

Comprehensive Safety and Toxicity Profiling: In-depth in vivo studies to determine the maximum tolerated dose (MTD), identify potential target organs for toxicity, and establish a comprehensive safety profile.

-

Pharmacokinetic and Biodistribution Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of Langkamides to understand their behavior in a biological system.

Addressing these knowledge gaps is essential for assessing the therapeutic window and overall potential of Langkamides as viable anticancer drug candidates.

References

- 1. Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine natural product aurilide activates the OPA1-mediated apoptosis by binding to prohibitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aurilides B and C, cancer cell toxins from a Papua New Guinea collection of the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Spectroscopic Data of Langkamide: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary searches for spectroscopic data on a compound named "Langkamide" did not yield specific results in the public domain. It is possible that this is a very recently discovered compound, a trivial name not yet widely adopted, or a potential misspelling. To fulfill the detailed requirements of this technical guide, we will present the preliminary spectroscopic data and structure elucidation workflow for Lagunamide D , a structurally interesting and biologically active marine natural product, as a representative example. The methodologies and data presentation are analogous to what would be expected for this compound.

Introduction

Natural products continue to be a significant source of novel chemical entities with therapeutic potential. The rigorous characterization of these molecules is fundamental to their development as drug candidates. This guide provides a summary of the preliminary spectroscopic data for the cyclic depsipeptide, Lagunamide D, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are pivotal in its structure elucidation.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of a novel compound. For Lagunamide D, HRMS analysis provides the basis for its elemental composition.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Lagunamide D

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) |

| Observed m/z | [M+H]⁺ |

| Molecular Formula | C₄₄H₆₉N₅O₁₀ |

| Calculated Mass | 827.5048 |

| Measured Mass | 827.5045 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. The ¹H and ¹³C NMR data for Lagunamide D, acquired in deuterated dimethyl sulfoxide ((CD₃)₂SO), are presented below. These data, in conjunction with 2D NMR experiments (COSY, HSQC, HMBC), allow for the assignment of all proton and carbon signals and the establishment of the compound's connectivity.

Table 2: ¹H and ¹³C NMR Data for Lagunamide D in (CD₃)₂SO at 600 MHz

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| N-Me-Ala | ||

| 2 | 171.2 | |

| 3 | 59.8 | 4.85 (q, 7.0) |

| 4 | 30.1 | 2.85 (s) |

| 5 | 15.8 | 1.21 (d, 7.0) |

| Ile | ||

| 6 | 170.9 | |

| 7 | 57.5 | 4.25 (dd, 9.0, 4.5) |

| 8 | 36.4 | 1.85 (m) |

| 9 | 24.2 | 1.40 (m), 1.10 (m) |

| 10 | 15.3 | 0.85 (d, 7.0) |

| 11 | 11.2 | 0.80 (t, 7.5) |

| N-Me-Gly | ||

| 12 | 169.5 | |

| 13 | 50.2 | 4.05 (d, 17.0), 3.95 (d, 17.0) |

| 14 | 35.5 | 2.95 (s) |

| N-Me-Phe | ||

| 15 | 170.5 | |

| 16 | 60.5 | 5.15 (dd, 9.5, 4.0) |

| 17 | 37.1 | 3.10 (dd, 14.0, 4.0), 2.90 (dd, 14.0, 9.5) |

| 18 | 32.5 | 3.00 (s) |

| 19-23 (Ph) | 137.5, 129.2, 128.1, 126.4 | 7.20-7.30 (m) |

| Ala | ||

| 24 | 172.1 | |

| 25 | 48.9 | 4.45 (m) |

| 26 | 18.1 | 1.30 (d, 7.0) |

| Hmpa | ||

| 27 | 173.8 | |

| 28 | 77.9 | 4.95 (d, 3.0) |

| 29 | 38.9 | 1.95 (m) |

| 30 | 25.1 | 1.50 (m), 1.20 (m) |

| 31 | 16.2 | 0.90 (d, 7.0) |

| 32 | 11.5 | 0.88 (t, 7.5) |

| Polyketide | ||

| 33 | 209.8 | |

| 34 | 45.1 | 2.75 (m) |

| 35 | 24.8 | 1.60 (m) |

| 36 | 129.5 | 6.80 (dd, 15.5, 8.5) |

| 37 | 145.2 | 6.10 (d, 15.5) |

| 38 | 39.5 | 2.40 (m) |

| 39 | 68.9 | 3.80 (m) |

| 40 | 35.1 | 1.55 (m) |

| 41 | 72.5 | 4.60 (m) |

| 42 | 41.2 | 1.70 (m) |

| 43 | 13.8 | 0.95 (t, 7.5) |

| 44 | 10.5 | 1.15 (d, 7.0) |

Note: Assignments are based on 1D and 2D NMR experiments as reported in the literature for Lagunamide D. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the verification of scientific findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of Lagunamide D (~1-5 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide ((CD₃)₂SO).

-

Instrumentation: NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR: The ¹H NMR spectra were acquired with a spectral width of 12 ppm, 64k data points, and a relaxation delay of 1 s. A total of 128 scans were accumulated.

-

¹³C NMR: The ¹³C NMR spectra were acquired using a standard pulse sequence with proton decoupling, a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 s. A total of 1024 scans were accumulated.

-

2D NMR: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish correlations.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of Lagunamide D was prepared in methanol.

-

Instrumentation: HRMS data were obtained on a TOF mass spectrometer.

-

Analysis: The sample was introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. The instrument was calibrated using a standard calibrant solution to ensure high mass accuracy.

Visualizations

Experimental Workflow for Structure Elucidation

The logical flow from isolation to final structure determination is a critical aspect of natural product chemistry.

Caption: A generalized workflow for the structure elucidation of a novel natural product.

Logical Relationship in Spectroscopic Data Analysis

The interplay between different spectroscopic techniques is key to solving a chemical structure.

Caption: Interconnectivity of spectroscopic data in determining the planar structure of a molecule.

Methodological & Application

Application Notes and Protocols for the Proposed Extraction of Langkamide from Piper sarmentosum

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on existing literature for the extraction of related compounds from Piper sarmentosum. A detailed, validated protocol for the specific extraction of langkamide has not been found in the public domain at the time of this writing. The information provided herein is intended as a guideline and starting point for research and development. Optimization and validation of the protocol are essential for achieving desired purity and yield of this compound.

Introduction

Piper sarmentosum Roxb., commonly known as wild betel, is a terrestrial herb traditionally used in Southeast Asian medicine to treat a variety of ailments.[1] Phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, including amides, alkaloids, flavonoids, and phenylpropanoids.[2][3] Among these, this compound, a novel alkaloid, was first reported to be isolated from the roots and stems of P. sarmentosum.[2][4] While the specific biological activities and signaling pathways of this compound are yet to be fully elucidated, related compounds from Piper species have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

This document provides a proposed protocol for the extraction and isolation of this compound from P. sarmentosum, based on the initial discovery and general phytochemical extraction techniques. It also presents a generalized workflow and a hypothetical signaling pathway that may be relevant for the biological screening of this novel compound.

Proposed Extraction and Isolation Protocol

This protocol is adapted from the initial report of this compound isolation and other established methods for extracting alkaloids and amides from Piper species.

2.1. Plant Material Collection and Preparation

-

Collection: Collect fresh roots and stems of mature Piper sarmentosum plants.

-

Authentication: Ensure proper botanical identification of the plant material.

-

Cleaning and Drying: Thoroughly wash the collected plant material with water to remove soil and debris. Air-dry in the shade or use a mechanical dryer at a controlled temperature (40-50°C) to prevent degradation of bioactive compounds.

-

Grinding: Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2.2. Solvent Extraction

-

Solvent System: A mixture of dichloromethane and methanol (1:1 v/v) is the reported solvent system for the initial isolation of this compound.

-

Procedure:

-

Macerate the powdered plant material in the dichloromethane:methanol solvent system at a solid-to-solvent ratio of 1:10 (w/v).

-

Agitate the mixture periodically for 48-72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

2.3. Fractionation and Purification (Proposed)

A multi-step chromatographic approach is proposed for the isolation of this compound from the crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. It is anticipated that this compound, as an alkaloid, will likely partition into the dichloromethane or ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the fraction containing the highest concentration of the target compound (as determined by preliminary analysis like TLC or HPLC) to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., Dragendorff's reagent for alkaloids).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions showing the presence of the target compound.

-

Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the separation of this compound.

-

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound extraction has been published, the following table presents a hypothetical summary of expected yields at each stage of the proposed extraction and purification process. These values are for illustrative purposes and will require experimental determination.

| Extraction/Purification Stage | Starting Material (g) | Yield (g) | Yield (%) | Purity (%) |

| Crude Dichloromethane:Methanol Extract | 1000 (dry plant material) | 50 | 5.0 | <5 |

| Dichloromethane Fraction | 50 | 15 | 30.0 (of crude) | 10-20 |

| Silica Gel Column Chromatography Fraction | 15 | 1.5 | 10.0 (of fraction) | 60-80 |

| Preparative HPLC Purified this compound | 1.5 | 0.1 | 6.7 (of column fraction) | >95 |

Experimental Workflows and Signaling Pathways

4.1. This compound Extraction and Isolation Workflow

The following diagram illustrates the proposed workflow for the extraction and isolation of this compound from Piper sarmentosum.

Caption: Proposed workflow for this compound extraction.

4.2. Hypothetical Signaling Pathway for Bioactivity Screening

Given that many natural products from plants exhibit anticancer activity through the induction of apoptosis, a general apoptosis signaling pathway is presented below as a potential area of investigation for this compound's bioactivity. The Hedgehog signaling pathway, a critical regulator of cellular processes, is also a relevant target for natural compounds.

Caption: Hypothetical inhibition of Hedgehog pathway.

Disclaimer: The signaling pathway depicted is a generalized representation and has not been experimentally validated for this compound. It serves as a potential starting point for investigating the mechanism of action of this novel compound.

Concluding Remarks

The discovery of this compound in Piper sarmentosum presents an exciting opportunity for natural product research and drug development. The proposed extraction and isolation protocol provides a foundational methodology for obtaining this novel alkaloid for further study. Elucidation of its chemical structure, coupled with comprehensive biological screening against relevant signaling pathways, will be crucial in determining its therapeutic potential. Future research should focus on optimizing the extraction and purification of this compound, followed by in-depth investigations into its pharmacological activities and mechanism of action.

References

Application Notes and Protocols for the High-Yield Synthesis of Langkamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed high-yield synthesis of Langkamide, a natural product with potential biological activity. The synthesis is based on established and reliable chemical transformations, optimized for high yields and scalability.

1. Introduction

This compound, with the chemical structure (Z)-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one, is a natural product of interest. A reliable and high-yielding synthetic route is crucial for its further study and potential applications in drug discovery and development. This protocol outlines a two-step synthetic sequence commencing with commercially available starting materials. The key transformations include a Knoevenagel condensation to construct the cinnamic acid side chain and a subsequent amide coupling to the pyrrolidinone core.

2. Proposed High-Yield Synthetic Pathway

The proposed synthetic route to this compound is a two-step process:

-

Step 1: Synthesis of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid via a Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde and malonic acid. This reaction is known for its high efficiency and use of green chemistry principles[1].

-

Step 2: Amide coupling of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid with 1H-pyrrol-2(5H)-one. This step involves the activation of the carboxylic acid followed by N-acylation of the lactam. While the initial product of the Knoevenagel condensation is the (E)-isomer, a subsequent isomerization step to the desired (Z)-isomer of this compound can be achieved photochemically or through other established methods. For the purpose of this protocol, we will focus on the synthesis of the (E)-precursor and the amide coupling.

3. Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed this compound synthesis, based on literature precedents for similar reactions.

| Step | Reaction | Starting Materials | Product | Expected Yield (%) | Reference |

| 1 | Knoevenagel Condensation | 3,4,5-Trimethoxybenzaldehyde, Malonic Acid | (E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid | ~73% | [1] |

| 2 | Amide Coupling | (E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid, 1H-Pyrrol-2(5H)-one | (E)-Langkamide | >85% | General amide coupling protocols |

4. Experimental Protocols

4.1. Step 1: Synthesis of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid

This protocol is adapted from a green chemistry approach to the Knoevenagel condensation[1].

-

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Malonic acid

-

Ammonium bicarbonate

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq).

-

Add a minimal amount of ethyl acetate to form a slurry.

-

Heat the reaction mixture to 90-100 °C with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and add deionized water.

-

Acidify the mixture with 1 M HCl to a pH of approximately 1-2, which will precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to yield (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid as a white solid.

-

4.2. Step 2: Synthesis of (E)-Langkamide via Amide Coupling

This protocol utilizes a standard and efficient method for amide bond formation.

-

Materials:

-

(E)-3-(3,4,5-trimethoxyphenyl)acrylic acid

-

1H-Pyrrol-2(5H)-one (2-Pyrrolidinone)

-

Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure (using Thionyl Chloride):

-

Suspend (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours or until the acid is fully converted to the acid chloride (monitor by IR spectroscopy or quenching a small aliquot with methanol and analyzing by TLC/LC-MS).

-

In a separate flask, dissolve 1H-pyrrol-2(5H)-one (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (E)-Langkamide.

-

5. Visualizations

5.1. Proposed Synthetic Workflow for this compound

References

Application Note: High-Throughput Purification of Langkamide, a Cytotoxic Depsipeptide, from the Marine Sponge Didemnum sp. using Reversed-Phase HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Langkamide is a novel cyclic depsipeptide isolated from a marine sponge of the genus Didemnum, collected in the waters surrounding Langkawi, Malaysia. Preliminary screenings have revealed its potent cytotoxic activity against several human cancer cell lines, making it a promising candidate for further investigation as an anticancer agent. Due to the complexity of the crude natural product extract, a robust and efficient purification method is critical to obtaining high-purity this compound for detailed biological and structural elucidation studies. This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of this compound.

Data Presentation

Table 1: HPLC System and Column Specifications

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II Preparative LC |

| Column | Phenomenex Luna® C18(2) 100 Å, 250 x 21.2 mm, 10 µm |

| Guard Column | Phenomenex SecurityGuard™ PREP C18, 10 x 21.2 mm |

| Detector | Agilent 1260 Infinity II Diode Array Detector (DAD) |

| Fraction Collector | Agilent 1260 Infinity II Preparative Scale Fraction Collector |

Table 2: Optimized HPLC Gradient for this compound Purification

| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) | Flow Rate (mL/min) |

| 0 | 70 | 30 | 15 |

| 5 | 70 | 30 | 15 |

| 35 | 30 | 70 | 15 |

| 40 | 5 | 95 | 18 |

| 45 | 5 | 95 | 18 |

| 46 | 70 | 30 | 15 |

| 50 | 70 | 30 | 15 |

Table 3: Purification Summary and Purity Analysis of this compound

| Purification Step | Starting Material (g) | Final Yield (mg) | Purity (%) | Retention Time (min) |

| Crude Methanolic Extract | 50.0 | - | <1 | - |

| Liquid-Liquid Extraction | 15.2 (Ethyl Acetate Fraction) | - | ~5 | - |

| Solid-Phase Extraction | 2.1 (C18 SPE Eluate) | - | ~20 | - |

| Preparative RP-HPLC | 2.1 | 85.3 | >98 | 32.5 |

Experimental Protocols

1. Sample Preparation and Extraction

-

Source Material: 500 g of wet marine sponge Didemnum sp. was collected and immediately frozen at -20°C.

-

Homogenization and Extraction: The frozen sponge tissue was homogenized and extracted three times with 1 L of methanol (MeOH) at room temperature for 24 hours. The combined methanolic extracts were filtered and concentrated under reduced pressure.

-

Liquid-Liquid Extraction: The concentrated MeOH extract was resuspended in 500 mL of distilled water and subjected to liquid-liquid partitioning with an equal volume of ethyl acetate (EtOAc). The EtOAc fraction, containing the majority of the cytotoxic activity, was collected and dried.

-

Solid-Phase Extraction (SPE): The dried EtOAc extract was redissolved in a minimal volume of MeOH and subjected to SPE using a C18 cartridge. The cartridge was washed with a stepwise gradient of decreasingly polar solvent mixtures (e.g., 80:20 H₂O:ACN, 60:40 H₂O:ACN, 40:60 H₂O:ACN, 20:80 H₂O:ACN, 100% ACN). Fractions were tested for cytotoxicity, and the active fractions were pooled for HPLC purification.

2. HPLC Purification Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

-

Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.

-

All solvents were filtered through a 0.22 µm membrane filter and degassed prior to use.

-

-

Sample Injection: The active SPE fraction was dissolved in a minimal volume of the initial mobile phase composition (70:30 A:B) and filtered through a 0.45 µm syringe filter. A 5 mL sample loop was used for injection onto the preparative column.

-

Chromatographic Conditions: The HPLC system was equilibrated with the initial conditions (30% B) for at least 30 minutes. The separation was performed using the gradient detailed in Table 2.

-

Detection and Fraction Collection: Elution was monitored at 220 nm and 280 nm. Fractions were collected based on the elution profile of the target peak corresponding to this compound at a retention time of approximately 32.5 minutes.

-

Purity Analysis: The purity of the collected fractions was assessed using an analytical RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a faster gradient. Fractions with >98% purity were pooled and lyophilized to yield pure this compound.

Mandatory Visualization

Application Notes & Protocols: Langkamide Stability and Degradation Studies

Introduction

Langkamide, a depsipeptide with potential therapeutic applications, requires comprehensive stability and degradation analysis to ensure its quality, safety, and efficacy throughout its lifecycle.[1] Depsipeptides, which contain both amide and ester bonds, can be susceptible to specific degradation pathways that impact their structure and function.[2][3] These application notes provide a framework for conducting stability studies on this compound, including detailed experimental protocols and data management strategies. The protocols are designed to identify degradation products and establish optimal storage conditions, formulation parameters, and shelf-life.[4]

1. Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to designing relevant stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₅ | PubChem CID: 53494929[5] |

| Molecular Weight | 303.31 g/mol | PubChem CID: 53494929 |

| IUPAC Name | 1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-pyrrol-5-one | PubChem CID: 53494929 |

| SMILES | COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CC=CC2=O | PubChem CID: 53494929 |

2. Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for elucidating the potential degradation pathways of this compound and for developing stability-indicating analytical methods. These studies involve exposing the drug substance to conditions more severe than those anticipated during storage.

Protocol 1: Forced Degradation of this compound

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound drug substance

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), HPLC grade

-

Calibrated pH meter

-

Temperature-controlled incubator/oven

-

Photostability chamber

-

RP-HPLC system with UV detector

-

LC-MS system for peak identification

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24, 48, and 72 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24, 48, and 72 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24, 48, and 72 hours.

-

Thermal Degradation: Expose the solid drug substance and the stock solution to 80°C for 7 days.

-

Photostability: Expose the solid drug substance and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating RP-HPLC method.

-

Characterize the major degradation products using LC-MS to determine their mass and potential structure.

-

Data Presentation:

The results of the forced degradation studies should be summarized in a table format.

| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradants | Major Degradant (m/z) |

| 0.1 N HCl, 60°C | 24 | |||

| 48 | ||||

| 72 | ||||

| 0.1 N NaOH, 60°C | 24 | |||

| 48 | ||||

| 72 | ||||

| 3% H₂O₂, RT | 24 | |||

| 48 | ||||

| 72 | ||||

| 80°C (Solid) | 168 | |||

| 80°C (Solution) | 168 | |||

| Photostability | - |

3. pH-Rate Stability Profile

Determining the pH at which this compound exhibits maximum stability is crucial for formulation development.

Protocol 2: pH-Rate Stability Study

Objective: To determine the optimal pH for this compound stability.

Materials:

-

This compound drug substance

-

A series of buffers with overlapping pH ranges (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).

-

High-purity water

-

Temperature-controlled incubator (e.g., 40°C).

-

RP-HPLC system with UV detector.

Methodology:

-

Buffer Preparation: Prepare a range of buffers covering the desired pH range.

-

Sample Preparation: Dissolve this compound in each buffer to a final concentration of 0.1 mg/mL.

-

Incubation: Aliquot the samples and incubate them at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each sample.

-

Purity Assessment: Analyze the purity of the peptide in each aliquot using a stability-indicating RP-HPLC method.

-

Data Analysis: Plot the percentage of intact this compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for formulation.

Data Presentation:

| pH | Incubation Time (weeks) | This compound Remaining (%) |

| 4.0 | 0 | 100 |

| 1 | ||

| 2 | ||

| 4 | ||

| 8 | ||

| 5.5 | 0 | 100 |

| 1 | ||

| 2 | ||

| 4 | ||

| 8 | ||

| 7.0 | 0 | 100 |

| 1 | ||

| 2 | ||

| 4 | ||

| 8 | ||

| 8.5 | 0 | 100 |

| 1 | ||

| 2 | ||

| 4 | ||

| 8 |

4. Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed under defined storage conditions to establish the shelf life of the drug product. These studies should follow regulatory guidelines such as ICH Q1A(R2).

Protocol 3: Long-Term and Accelerated Stability Testing

Objective: To determine the shelf life of this compound under recommended storage conditions and to predict the long-term stability based on accelerated data.

Materials:

-

Final packaged this compound drug product

-

ICH-compliant stability chambers

Methodology:

-

Storage Conditions:

-

Long-Term: Store the drug product at the intended storage temperature (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH) for up to 24 months or longer.

-

Accelerated: Store the drug product at an elevated temperature (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 6 months.

-

-

Testing Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, the following tests should be performed:

-

Appearance

-

Assay of this compound

-

Purity/Degradation products by RP-HPLC

-

Moisture content

-

(Other tests as appropriate for the dosage form)

-

Data Presentation:

Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

| Test | Specification | Time (months) | ||

| 0 | 3 | 6 | 12 | 24 |

| Appearance | ||||

| Assay (%) | 95.0 - 105.0 | |||

| Total Impurities (%) | NMT 2.0 | |||

| Individual Impurity (%) | NMT 0.5 |

Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

| Test | Specification | Time (months) |

| 0 | 3 | 6 |

| Appearance | ||

| Assay (%) | 95.0 - 105.0 | |

| Total Impurities (%) | NMT 2.0 | |

| Individual Impurity (%) | NMT 0.5 |

5. Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for this compound forced degradation studies.

Hypothetical Degradation Pathway of this compound

Caption: Potential degradation pathways for this compound.

Logical Flow for Stability-Indicating Method Development

Caption: Development of a stability-indicating analytical method.

References

- 1. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]

- 2. Recent developments in depsipeptide research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. almacgroup.com [almacgroup.com]

- 5. This compound | C16H17NO5 | CID 53494929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Langkamide Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Langkamide is a novel synthetic compound with putative anti-neoplastic properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. These application notes provide detailed protocols for a panel of cell-based assays to characterize the cytotoxic and cytostatic effects of this compound on cancer cell lines. The following protocols are designed to be robust and reproducible, providing a framework for researchers to assess the therapeutic potential of this compound and elucidate its mechanism of action.

The assays described herein are fundamental to preclinical drug development and are designed to quantify key cellular responses to drug treatment, including cell viability, programmed cell death (apoptosis), and cell cycle progression.[1][2][3] Adherence to these standardized protocols will facilitate the generation of high-quality, comparable data essential for the evaluation of this compound's efficacy.

Assessment of Cytotoxicity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells. This assay is a widely used method for determining the cytotoxic effects of potential therapeutic agents.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Harvest cancer cells from exponential phase culture using trypsin.

-

Perform a cell count using a hemocytometer or automated cell counter and determine cell viability using trypan blue exclusion.

-

Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-